molecular formula C5H7ClF3NO B2818985 N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride CAS No. 2302170-42-7

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride

Cat. No. B2818985
CAS RN: 2302170-42-7
M. Wt: 189.56
InChI Key: KASCSRPYPANHRA-UHFFFAOYSA-N
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Description

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride is a chemical compound with the CAS Number: 2302170-42-7 . Its IUPAC name is methyl (1,1,1-trifluoropropan-2-yl)carbamic chloride . The molecular weight of this compound is 189.56 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7ClF3NO/c1-3(5(7,8)9)10(2)4(6)11/h3H,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Synthetic Routes and Stability

The research into carbamoyl sulfenyl chlorides and dithiocarbonyl chlorides provides insight into the synthetic routes, structural characterization, stability, and further chemical transformations of these compounds. These studies reveal that such compounds, which were previously considered unstable intermediates in organosulfur chemistry, can be isolated, exhibit unexpected stability, and undergo further transformations to yield highly stable derivatives. These findings suggest potential applications in the development of thiolyzable and/or photolabile protecting groups for cysteine and new reagents for protein synthesis and modification (Schrader et al., 2011).

Photolabile Protecting Groups

N-Methyl-N-(o-nitrophenyl)carbamates have been identified as new photoremovable alcohol protecting groups. This class of compounds can be easily incorporated by coupling the corresponding alcohol with N-methyl-N-(o-nitrophenyl)carbamoyl chloride, providing high yield and clean deprotection upon photolysis in protic solvents. This application highlights the utility of N-methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride derivatives in the field of synthetic organic chemistry, offering a valuable tool for the reversible protection of alcohols (Loudwig & Goeldner, 2001).

Novel Rearrangements and Chemical Transformations

Studies on N-chlorolactams undergoing novel ring contraction to carbamoyl chlorides upon photolysis demonstrate the potential for innovative rearrangements and synthetic pathways in organic chemistry. These findings open avenues for generating carbamates from carbamoyl chlorides through controlled photolytic reactions, showcasing the versatility of carbamoyl chlorides in synthetic applications (Drouin & Lessard, 2006).

ParaCEST Contrast Agents

The development of paraCEST contrast agents using carbamoyl chloride derivatives for MRI applications exemplifies the intersection of organic chemistry with biomedical research. These agents, synthesized through reactions involving carbamoyl chlorides, demonstrate the potential of such compounds in enhancing diagnostic imaging techniques (Burdinski et al., 2008).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

N-methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF3NO/c1-3(5(7,8)9)10(2)4(6)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASCSRPYPANHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N(C)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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